5-Bromothieno[3,2-b]thiophene-2-carboxylic acid
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Overview
Description
5-Bromothieno[3,2-b]thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 2219368-67-7 . It has a molecular weight of 263.14 and is typically available in powder form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1cc2sccc2s1
. This indicates that the compound contains oxygen, carbon, and sulfur atoms arranged in a specific configuration. Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . This suggests that this compound may undergo similar reactions.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 263.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Spasmolytic Activity
5-Bromothieno[3,2-b]thiophene-2-carboxylic acid has been utilized in synthesizing novel thiophene-based derivatives. These derivatives demonstrate promising spasmolytic effects, with some showing excellent spasmolytic activities. Detailed structural and electronic properties of these compounds were also studied using density functional theory (DFT) calculations, providing insights into their reactivity and stability (Rasool et al., 2020).
Ring-Opening Reactions
The compound has been used in the study of ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes. This research provides new routes to polyfunctionalized thiophenes and enediynes, expanding the potential applications of this compound in synthetic chemistry (Fuller et al., 1999).
Liquid-Crystalline Complexes
A novel class of supramolecular liquid-crystalline complexes derived from this compound has been developed. These complexes are formed through intermolecular hydrogen bonding and highlight the compound's potential in materials science, particularly in the development of new liquid-crystalline materials (Tso et al., 1998).
Electrophilic Bromination
The compound has been the subject of studies focusing on electrophilic bromination techniques. These studies provide valuable insights into the synthetic routes and the reactivity of brominated thiophene-2-carboxylic acids, essential for developing new chemical entities in organic synthesis (Taydakov & Krasnoselskiy, 2010).
Pyrazole Amides Synthesis
Research on the synthesis of pyrazole-thiophene-based amide derivatives using 5-Bromothiophene carboxylic acid has been conducted. This study not only achieved good yields of the desired products but also provided insights into their electronic structure and non-linear optical (NLO) properties through DFT calculations (Kanwal et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that carboxylic acid groups, such as the one present in this compound, are commonly involved in strong binding and good electron communication with their targets .
Mode of Action
It is known that the carboxylic acid group in this compound can form an ester linkage with its target, which can result in changes in the target’s function .
Biochemical Pathways
It is known that thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations .
Properties
IUPAC Name |
5-bromothieno[3,2-b]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO2S2/c8-6-2-4-3(12-6)1-5(11-4)7(9)10/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZFZHLHTDFWBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378448-42-0 |
Source
|
Record name | 5-bromothieno[3,2-b]thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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